4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE
CAS No.: 862738-29-2
Cat. No.: VC4540419
Molecular Formula: C22H23FN2O4S
Molecular Weight: 430.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862738-29-2 |
|---|---|
| Molecular Formula | C22H23FN2O4S |
| Molecular Weight | 430.49 |
| IUPAC Name | 4-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
| Standard InChI | InChI=1S/C22H23FN2O4S/c1-14-4-6-17(7-5-14)20-24-21(30(26,27)19-10-8-18(23)9-11-19)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 |
| Standard InChI Key | FQQRUWCUNADMSQ-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
The compound 4-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a complex organic molecule with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. This article aims to provide a comprehensive overview of its chemical properties, synthesis, and potential biological activities based on available literature.
Synthesis
The synthesis of such complex organic compounds generally involves multi-step reactions. Common methods include:
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Step 1: Formation of the oxazole ring through condensation reactions.
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Step 2: Introduction of the fluorobenzenesulfonyl group via sulfonylation reactions.
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Step 3: Attachment of the morpholine moiety through nucleophilic substitution or addition reactions.
Specific reagents and conditions may vary based on the desired yield and purity.
Potential Biological Activities
Compounds with similar structures often exhibit biological activities due to their ability to interact with enzymes or receptors. Potential applications could include:
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Pharmacological Effects: Modulation of enzyme activity or receptor binding.
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Therapeutic Applications: Potential use in drug development for various diseases.
Availability and Handling
This compound is available from chemical suppliers like ChemDiv, typically in small quantities (e.g., 1 mg) and in various formats such as glass vials or 96-tube racks .
4-Fluorobenzenesulfonyl Chloride
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Molecular Formula: C6H4ClFO2S
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CAS Number: 349-88-2
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Use: Often used as a reagent for activating hydroxyl groups in bioconjugation reactions .
N-(3-Chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Molecular Formula: C24H18ClFN2O4S
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CAS Number: 866729-48-8
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Potential Applications: Medicinal chemistry due to its complex structure and potential biological activity.
2-(4-Fluorobenzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Molecular Formula: C18H15FN2O3S2
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CAS Number: 895469-73-5
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Use: Research applications, potentially in pharmaceutical development .
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | CAS Number | Potential Applications |
|---|---|---|---|
| 4-[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | C22H23FN2O4S | Not specified | Medicinal chemistry |
| 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | 349-88-2 | Bioconjugation reactions |
| N-(3-Chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide | C24H18ClFN2O4S | 866729-48-8 | Medicinal chemistry |
| 2-(4-Fluorobenzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | C18H15FN2O3S2 | 895469-73-5 | Pharmaceutical research |
This table highlights the diversity of compounds incorporating fluorobenzenesulfonyl groups and their potential applications in chemistry and medicine.
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